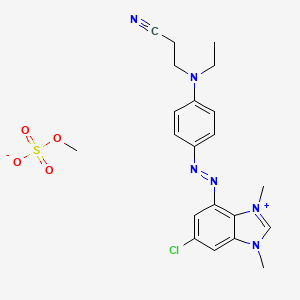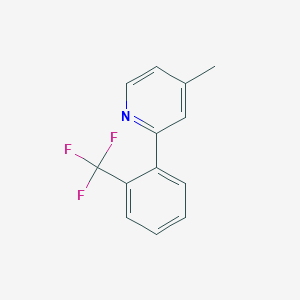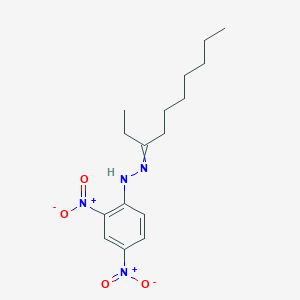
3-Decanone (2,4-dinitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Decanone(2,4-dinitrophenyl)hydrazone is a chemical compound derived from the reaction between 3-decanone and 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is known for its applications in various fields such as analytical chemistry, medicinal chemistry, and material science. The hydrazone derivatives are particularly notable for their stability and reactivity, making them useful in a wide range of chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decanone(2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between 3-decanone and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol. The general procedure involves dissolving 3-decanone in the solvent and then adding 2,4-dinitrophenylhydrazine. The mixture is then heated under reflux conditions to facilitate the reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Decanone(2,4-dinitrophenyl)hydrazone can be scaled up by using larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors can also enhance the efficiency of the synthesis process. Additionally, the reaction conditions can be optimized to increase the yield and purity of the final product.
化学反应分析
Types of Reactions
3-Decanone(2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Condensation Reactions: The compound can participate in further condensation reactions with other carbonyl compounds to form more complex hydrazone derivatives.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups under suitable conditions.
Substitution Reactions: The hydrazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Reduction Reactions: Common reducing agents include hydrogen gas in the presence of a metal catalyst, or chemical reducing agents such as sodium borohydride.
Substitution Reactions: These reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Condensation Reactions: Formation of more complex hydrazone derivatives.
Reduction Reactions: Formation of amino derivatives.
Substitution Reactions: Formation of substituted hydrazone compounds.
科学研究应用
3-Decanone(2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Medicinal Chemistry: Investigated for its potential antimicrobial and anticancer properties.
Material Science: Utilized in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 3-Decanone(2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds to form hydrazone derivatives. The compound acts as a nucleophile, attacking the electrophilic carbonyl carbon and forming a stable hydrazone linkage. This reaction is facilitated by the presence of the nitro groups, which enhance the nucleophilicity of the hydrazone moiety.
相似化合物的比较
3-Decanone(2,4-dinitrophenyl)hydrazone can be compared with other similar compounds such as:
3-Decanone(2,4-dinitrophenyl)hydrazine: Similar in structure but lacks the hydrazone linkage.
3-Decanone(2,4-dinitrophenyl)hydrazone analogs: Compounds with different alkyl or aryl groups attached to the hydrazone moiety.
The uniqueness of 3-Decanone(2,4-dinitrophenyl)hydrazone lies in its specific reactivity and stability, which make it particularly useful in various chemical and biological applications.
属性
CAS 编号 |
62758-09-2 |
|---|---|
分子式 |
C16H24N4O4 |
分子量 |
336.39 g/mol |
IUPAC 名称 |
N-(decan-3-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C16H24N4O4/c1-3-5-6-7-8-9-13(4-2)17-18-15-11-10-14(19(21)22)12-16(15)20(23)24/h10-12,18H,3-9H2,1-2H3 |
InChI 键 |
PWAHXLHBAABMQH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


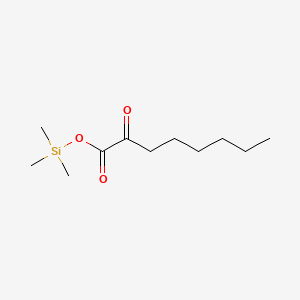

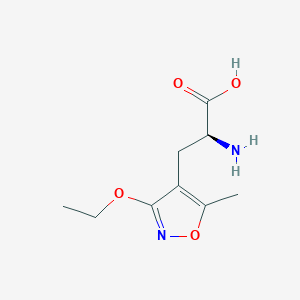
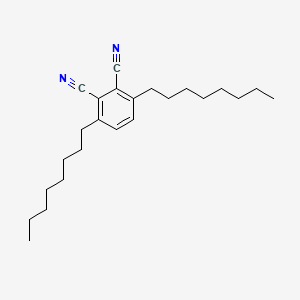
![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
![2-[1-(1-Benzo[1,3]dioxol-5-ylmethyl-1H-tetrazol-5-ylmethyl)-piperidin-4-yl]-benzothiazole](/img/structure/B13793262.png)
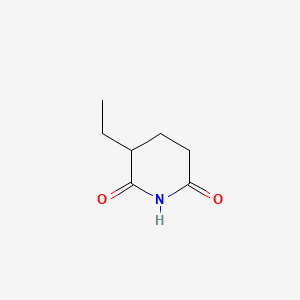

![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)


